BZ-omega1 Receptor Subtype Selectivity: 6-Bromo-3'-nitroflavone vs. Diazepam and 6-Bromoflavone
6-Bromo-3'-nitroflavone demonstrates quantifiable selectivity for the BZ-omega1 receptor subtype, unlike the non-selective benzodiazepine diazepam and the low-affinity analog 6-bromoflavone. In vitro binding assays show a clear differential affinity for rat cerebellar (omega1) versus spinal cord (omega2) membranes [1]. 6-Bromo-3'-nitroflavone is 3.9-fold more potent at omega1 sites, whereas diazepam shows no selectivity and 6-bromoflavone is essentially inactive.
| Evidence Dimension | BZ-omega1 vs. BZ-omega2 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM (cerebellum/omega1); IC50 = 120 nM (spinal cord/omega2) |
| Comparator Or Baseline | Diazepam: IC50 ≈ similar for both subtypes (nearly equivalent); 6-Bromoflavone: IC50 = 970 nM (omega1), >1000 nM (omega2) |
| Quantified Difference | 6-Bromo-3'-nitroflavone exhibits a 3.9-fold higher affinity for omega1 over omega2. Its omega1 affinity is 31-fold higher than that of 6-bromoflavone. |
| Conditions | [3H]flumazenil displacement assay on rat cerebellar and spinal cord membrane preparations. |
Why This Matters
This subtype selectivity enables researchers to dissect the specific contribution of BZ-omega1 receptors to anxiolytic and behavioral pharmacology, a distinction not possible with non-selective ligands like diazepam or low-affinity flavones.
- [1] Griebel G, Perrault G, Tan S, Schoemaker H, Sanger DJ. Pharmacological studies on synthetic flavonoids: comparison with diazepam. Neuropharmacology. 1999;38(7):965-977. View Source
